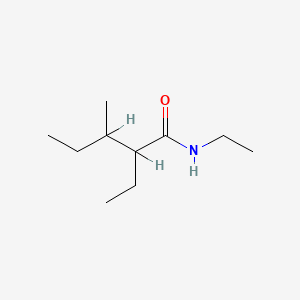
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate is an organic compound with the molecular formula C17H30O2. It is an ester formed from heptanoic acid and a vinylhexenyl alcohol derivative. This compound is known for its applications in the flavor and fragrance industry due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate can be synthesized through an esterification reaction between heptanoic acid and 1,5-dimethyl-1-vinylhex-4-enol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified through distillation to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX).
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of 1,5-dimethyl-1-vinylhex-4-enol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry for its pleasant odor.
Wirkmechanismus
The mechanism of action of 1,5-dimethyl-1-vinylhex-4-enyl heptanoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The vinyl group can undergo electrophilic addition reactions, leading to the formation of various derivatives that may interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-1-vinylhex-4-enyl acetate: Similar structure but with an acetate group instead of a heptanoate group.
1,5-Dimethyl-1-vinylhex-4-enyl butyrate: Contains a butyrate group instead of a heptanoate group.
Linalyl formate: Similar ester structure but with a formate group.
Uniqueness
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate is unique due to its specific ester linkage with heptanoic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like butyrate and acetate esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
71617-11-3 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-3-yl heptanoate |
InChI |
InChI=1S/C17H30O2/c1-6-8-9-10-13-16(18)19-17(5,7-2)14-11-12-15(3)4/h7,12H,2,6,8-11,13-14H2,1,3-5H3 |
InChI-Schlüssel |
APBQXTVQNYJPRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OC(C)(CCC=C(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


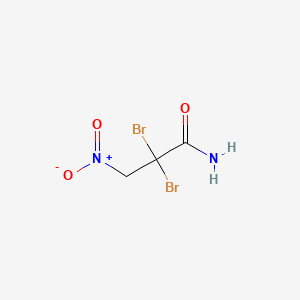
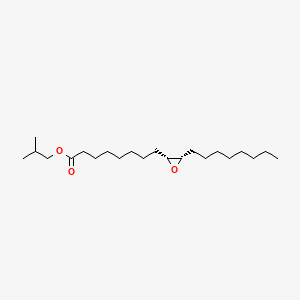
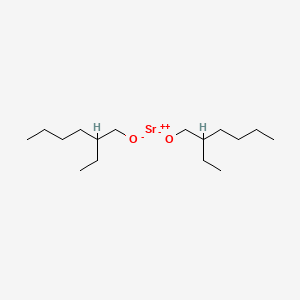
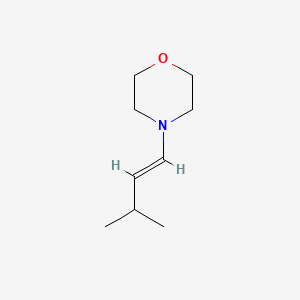
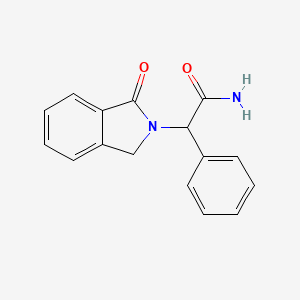
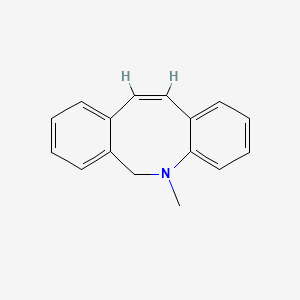
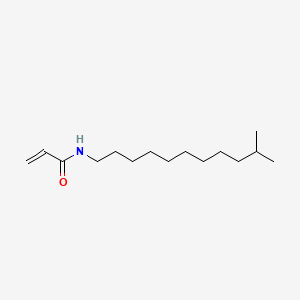
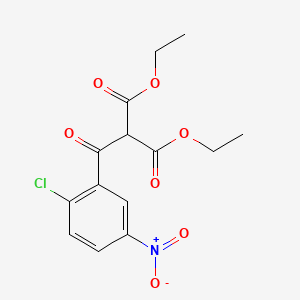

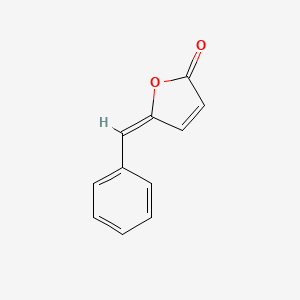
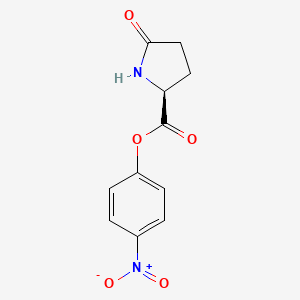

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
